cis-1,2-Diaminocyclohexane

Description

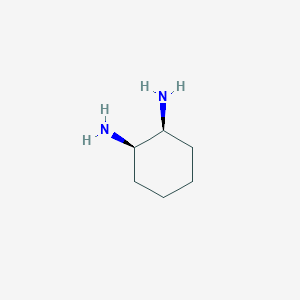

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311027 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-59-5 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diaminocyclohexane for Researchers and Drug Development Professionals

Introduction

Cis-1,2-Diaminocyclohexane (cis-DACH) is a cyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. As a key building block, its unique stereochemistry and coordinating properties have made it a valuable ligand in the development of novel therapeutic agents, most notably as a component of platinum-based anticancer drugs designed to overcome cisplatin (B142131) resistance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, synthesis and purification methods, spectral data, and its role in the mechanism of action of DACH-platinum complexes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a colorless to light brown liquid at room temperature. It is miscible with water and soluble in many organic solvents. The presence of two amine groups on the same face of the cyclohexane (B81311) ring dictates its characteristic chemical reactivity and coordinating abilities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molar Mass | 114.19 g/mol | [1] |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 92-93 °C at 18 mmHg | [3] |

| Density | 0.952 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.493 | |

| Water Solubility | Miscible | |

| pKa | 9.93 (at 20 °C) |

Synthesis and Purification Protocols

The synthesis and purification of this compound are critical steps in ensuring the quality and efficacy of its downstream applications, particularly in the pharmaceutical industry.

Synthesis of this compound via Hofmann Rearrangement

A common and effective method for the stereospecific synthesis of this compound is the Hofmann rearrangement of cis-1,2-cyclohexanedicarboxamide. This multi-step process begins with the commercially available cis-1,2-cyclohexanedicarboxylic acid.

Experimental Protocol:

-

Amidation of cis-1,2-Cyclohexanedicarboxylic Acid:

-

In a round-bottom flask, dissolve 1 mole of cis-1,2-cyclohexanedicarboxylic acid in 200 mL of thionyl chloride.

-

Reflux the mixture for 2 hours to form the diacyl chloride.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Slowly add the crude diacyl chloride to a cooled (0 °C) concentrated ammonia (B1221849) solution with vigorous stirring to precipitate cis-1,2-cyclohexanedicarboxamide.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

-

Hofmann Rearrangement of cis-1,2-Cyclohexanedicarboxamide:

-

Prepare a solution of sodium hypobromite (B1234621) by slowly adding 2.2 moles of bromine to a cooled (0 °C) solution of 8 moles of sodium hydroxide (B78521) in 800 mL of water.

-

Suspend 1 mole of the dried cis-1,2-cyclohexanedicarboxamide in the freshly prepared sodium hypobromite solution.

-

Gradually heat the mixture to 70-80 °C and maintain this temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution).

-

Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of this compound, particularly its separation from the trans-isomer, can be achieved by fractional distillation or by selective precipitation of its salts. A highly effective method involves the differential solubility of the dihydrochloride (B599025) salts in methanol (B129727).

Experimental Protocol:

-

Formation of Dihydrochloride Salts:

-

Dissolve the crude mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

-

Bubble dry hydrogen chloride gas through the solution until it is saturated. This will precipitate the dihydrochloride salts of both isomers.

-

-

Fractional Crystallization:

-

The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer.

-

Cool the methanolic solution to induce further precipitation of the trans-isomer dihydrochloride.

-

Filter the solution to remove the less soluble trans-isomer salt.

-

Concentrate the filtrate and cool again to crystallize the more soluble this compound dihydrochloride.

-

-

Liberation of the Free Base:

-

Dissolve the purified this compound dihydrochloride in water.

-

Add a strong base, such as sodium hydroxide, to neutralize the salt and liberate the free diamine.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain pure this compound.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the cis-isomer is reflected in its NMR spectra.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.8 | br s | 2H | CH-NH₂ |

| ~1.7 | m | 4H | Cyclohexyl CH₂ (axial) | |

| ~1.4 | m | 4H | Cyclohexyl CH₂ (equatorial) | |

| ~1.2 | br s | 4H | NH₂ | |

| ¹³C | ~55 | CH-NH₂ | ||

| ~30 | Cyclohexyl CH₂ | |||

| ~25 | Cyclohexyl CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 2930-2850 | Strong | C-H stretching (cyclohexyl) |

| 1620-1580 | Medium | N-H scissoring (bending) |

| 1450 | Medium | CH₂ scissoring (bending) |

| ~1100 | Medium | C-N stretching |

Role in Drug Development: DACH-Platinum Complexes

The primary application of this compound in drug development is as a ligand in platinum-based anticancer agents. These complexes, such as oxaliplatin (B1677828) (which utilizes the trans-isomer, but whose principles of action are relevant), are designed to overcome the limitations of cisplatin, including its side effects and the development of drug resistance.

Experimental Workflow: Synthesis of a DACH-Platinum(II) Complex

The synthesis of a DACH-platinum(II) complex, a precursor to many active drugs, is a well-established process. The following diagram illustrates a typical workflow.

Caption: Synthesis of a DACH-Platinum(II) Dichloride Complex.

Mechanism of Action: Signaling Pathway of DACH-Platinum Drugs

DACH-platinum complexes exert their cytotoxic effects primarily through the formation of DNA adducts, which triggers a cascade of cellular events leading to apoptosis (programmed cell death). The bulky DACH ligand is thought to create a different type of DNA distortion compared to cisplatin, which may be less efficiently repaired by the cell's machinery, thus contributing to its efficacy in cisplatin-resistant cancers.[4]

The binding of DACH-platinum complexes to DNA initiates a DNA damage response (DDR) pathway. This pathway involves the activation of several key proteins that ultimately lead to cell cycle arrest and apoptosis.

Caption: DNA Damage Response Pathway of DACH-Platinum Drugs.

The DNA damage caused by the DACH-platinum drug activates ATM/ATR kinases, which in turn phosphorylate and activate the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] This triggers the activation of caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.[5]

This compound is a molecule of significant interest due to its integral role in the development of advanced platinum-based chemotherapeutics. Its distinct stereochemistry and chemical properties make it a valuable building block for creating complexes that can overcome some of the major challenges in cancer treatment, such as drug resistance. A thorough understanding of its synthesis, purification, and chemical behavior, as detailed in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. The provided experimental protocols and mechanistic insights aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their work.

References

- 1. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Impact of oxaliplatin and a novel DACH-platinum complex in the gene expression of HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Diaminocyclohexane(694-83-7) IR Spectrum [m.chemicalbook.com]

Synthesis of cis-1,2-Diaminocyclohexane from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-diaminocyclohexane from o-phenylenediamine (B120857), a critical transformation for obtaining a versatile chiral building block in pharmaceutical and materials science. The primary route involves the catalytic hydrogenation of the aromatic ring, a process that yields a mixture of cis and trans stereoisomers. This document details the experimental protocols for both the synthesis and the subsequent separation of the desired cis-isomer, presenting quantitative data in a clear, tabular format and illustrating workflows with detailed diagrams.

Synthesis via Catalytic Hydrogenation

The core of the synthesis is the reduction of o-phenylenediamine (o-PDA) to 1,2-diaminocyclohexane (1,2-DACH) through catalytic hydrogenation. Ruthenium on activated carbon (Ru/AC) has been identified as an effective catalyst for this transformation. The reaction is typically carried out at elevated temperature and pressure to ensure high conversion and yield.

Reaction Pathway

The hydrogenation of o-phenylenediamine results in the saturation of the benzene (B151609) ring to form a cyclohexane (B81311) ring, yielding a mixture of cis- and trans-1,2-diaminocyclohexane.

Experimental Protocol: Hydrogenation of o-Phenylenediamine

This protocol is based on established literature procedures for the Ru/AC catalyzed hydrogenation of o-phenylenediamine.

Materials:

-

o-Phenylenediamine (o-PDA)

-

5% (w/w) Ruthenium on Activated Carbon (Ru/AC) catalyst

-

Isopropanol

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

High-pressure autoclave reactor equipped with a stirrer and temperature controller

-

Filtration apparatus

Procedure:

-

Reactor Charging: In a high-pressure autoclave, combine 16.0 g of o-phenylenediamine, 3.0 g of 5% Ru/AC catalyst, 75 mL of isopropanol, 0.50 g of NaNO₂, and 4.0 mL of water.

-

Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

-

Pressurization: Pressurize the reactor with hydrogen gas to 8.0 MPa.

-

Reaction: Begin stirring and heat the reactor to 170°C. Maintain these conditions, monitoring the pressure to gauge hydrogen uptake.

-

Cooling and Depressurization: After the reaction is complete (as determined by the cessation of hydrogen uptake or by a predetermined reaction time), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the Ru/AC catalyst. The catalyst can often be recovered, washed, dried, and reused.

-

Product Isolation: The filtrate contains the mixture of cis- and trans-1,2-diaminocyclohexane dissolved in isopropanol. The solvent can be removed under reduced pressure to yield the crude product mixture.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the catalytic hydrogenation of o-phenylenediamine.

| Parameter | Value | Reference |

| o-Phenylenediamine Conversion | 99.5% | [1] |

| 1,2-Diaminocyclohexane Yield | 86.3% | [1] |

| Catalyst | 5% (w/w) Ru/AC | [1] |

| Temperature | 170°C | [1] |

| Pressure | 8.0 MPa | [1] |

| Solvent | Isopropanol | [1] |

| Promoters | NaNO₂, Water | [1] |

Separation of cis- and trans-1,2-Diaminocyclohexane

The hydrogenation of o-phenylenediamine typically produces a mixture of cis and trans isomers of 1,2-diaminocyclohexane.[2] For many applications, particularly in the synthesis of chiral ligands, the isolation of the cis isomer is crucial. A common and effective method for separating these diastereomers is through the fractional crystallization of their salts. The dihydrochloride (B599025) salts of the cis and trans isomers exhibit different solubilities in certain solvents, allowing for their separation.

Experimental Workflow: Synthesis and Separation

The overall process from the starting material to the separated isomers can be visualized as follows:

References

Stereoisomers of 1,2-diaminocyclohexane

An In-depth Technical Guide to the

Introduction

1,2-Diaminocyclohexane (DACH) is a crucial organic compound with the formula C₆H₁₀(NH₂)₂. It exists as three distinct stereoisomers: a cis isomer and a pair of trans enantiomers.[1] These isomers, particularly the chiral trans enantiomers, are fundamental building blocks in modern chemistry. They serve as C₂-symmetric ligands in asymmetric catalysis and are vital intermediates in the synthesis of pharmaceuticals.[2][3] The precise stereochemistry of the DACH ligand is often critical for the efficacy and safety of the final product, as exemplified by its role in the widely used anticancer drug, oxaliplatin (B1677828).[2][4] This guide provides a comprehensive overview of the stereoisomers of 1,2-diaminocyclohexane, detailing their synthesis, separation, properties, and applications for researchers, scientists, and drug development professionals.

1,2-diaminocyclohexane has two chiral centers, leading to the possibility of four stereoisomers. However, due to the cyclic nature of the molecule, it exists as three stereoisomers:

-

cis-1,2-diaminocyclohexane : This isomer is a meso compound, meaning it is achiral and superimposable on its mirror image, despite having two chiral centers.

-

trans-1,2-diaminocyclohexane : This isomer exists as a pair of enantiomers which are non-superimposable mirror images of each other:

-

(1R,2R)-1,2-diaminocyclohexane

-

(1S,2S)-1,2-diaminocyclohexane

-

The mixture of the two trans enantiomers is referred to as (±)-trans-1,2-diaminocyclohexane or racemic trans-DACH.

Synthesis and Separation of Stereoisomers

A mixture containing all three stereoisomers of 1,2-diaminocyclohexane is typically produced through the hydrogenation of o-phenylenediamine.[1][2] This process yields a mixture of cis and trans isomers. The separation and resolution of these isomers are critical for their application in stereoselective synthesis.

Separation of cis and trans Isomers

A method for separating the trans isomer from the cis isomer involves the use of sulfuric acid. When an aqueous solution containing the mixture of isomers is treated with sulfuric acid, the sulfate (B86663) salt of the trans-1,2-diaminocyclohexane precipitates due to its lower solubility, while the sulfate salt of the cis isomer remains in solution.[5] This allows for the isolation of the trans isomer.

Resolution of (±)-trans-1,2-diaminocyclohexane

The resolution of the racemic (±)-trans-1,2-diaminocyclohexane into its individual (1R,2R) and (1S,2S) enantiomers is a crucial step for its use in asymmetric synthesis. The most common and economically viable method employs an enantiomerically pure chiral resolving agent, such as L-(+)- or D-(-)-tartaric acid.[2][6][7] The process relies on the formation of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization. For example, reacting the racemic amine with L-(+)-tartaric acid will produce two diastereomeric salts: (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate. One of these salts is typically much less soluble and will crystallize out of the solution, allowing for their separation. The free amine enantiomer is then liberated by treating the separated salt with a base.[6]

Experimental Protocols

Resolution of (±)-trans-1,2-diaminocyclohexane using L-(+)-Tartaric Acid

This protocol is adapted from established chemical literature for the resolution of racemic trans-DACH.[6][8]

Materials:

-

(±)-trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

4M Sodium Hydroxide (NaOH)

-

Dichloromethane or Diethyl ether

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring until a homogenous solution is formed.[8]

-

Slowly add the (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to reach, but not significantly exceed, 70°C.[8]

-

To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that keeps the temperature below 90°C. A white precipitate of the diastereomeric salt should form immediately.[8]

-

-

Crystallization and Isolation:

-

Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[8]

-

Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize precipitation.[8]

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with ice-cold water (100 ml) and then rinse with methanol (5 x 100 ml).[8]

-

Dry the solid to yield the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. A yield of approximately 99% with ≥99% enantiomeric excess can be expected.[8]

-

-

Liberation of the Free Amine:

-

Suspend the dried tartrate salt in dichloromethane.[6]

-

Treat the suspension with a 4M NaOH solution to neutralize the tartaric acid and liberate the free amine.[6]

-

Stir the mixture and then perform an extraction with a suitable organic solvent like diethyl ether.

-

Dry the organic extracts and remove the solvent under reduced pressure to obtain the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as a colorless oil.[6]

-

Quantitative Data

The physical properties and specific rotation are key identifiers for the different stereoisomers.

Table 1: Physical Properties of trans-1,2-Diaminocyclohexane

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄N₂ | [2] |

| Molar Mass | 114.192 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.951 g/cm³ | [2] |

| Melting Point | 14 to 15 °C | [2] |

| Boiling Point | 79 to 81 °C (at 15 mmHg) | [2] |

Table 2: Characterization Data for Resolved DACH Enantiomers

| Compound | Specific Rotation [α]²⁰D | Conditions | Reference |

| (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate | +12.5° | c=2 in H₂O | [6] |

| (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate | -12.3° | c=2 in H₂O | [6] |

Applications in Drug Development and Asymmetric Synthesis

The enantiomerically pure forms of trans-1,2-diaminocyclohexane are invaluable in pharmaceuticals and catalysis due to their ability to create a specific chiral environment.

-

Oxaliplatin: The (1R,2R)-1,2-diaminocyclohexane isomer is a critical component of oxaliplatin, a platinum-based anticancer drug used in the treatment of colorectal cancer.[2][4] The specific stereochemistry of the DACH ligand is essential for the drug's therapeutic activity and helps it overcome cisplatin (B142131) resistance.[9][10]

-

Asymmetric Catalysis: (1R,2R)- and (1S,2S)-DACH are precursors to a wide range of C₂-symmetric ligands that are highly effective in asymmetric catalysis.[11][12] Notable examples include the ligands used in the Jacobsen epoxidation for the enantioselective epoxidation of alkenes and the Trost ligand for asymmetric allylic alkylation reactions.[2]

-

Chiral Solvating Agents: Derivatives of trans-1,2-diaminocyclohexane can be used as chiral solvating agents to determine the enantiomeric excess of carboxylic acids and other molecules via NMR spectroscopy.[13]

-

Antitumor Research: Studies on platinum(IV) complexes have shown that the choice of DACH isomer (cis, (1R,2R), or (1S,2S)) can profoundly impact the antitumor activity and efficacy against different cancer cell lines.[9][10] Often, the (1R,2R)-DACH-Pt(IV) complexes demonstrate superior performance.[9]

Conclusion

The stereoisomers of 1,2-diaminocyclohexane represent a cornerstone of modern stereoselective chemistry. The ability to efficiently synthesize the isomeric mixture and subsequently separate the cis and trans diastereomers, followed by the resolution of the trans enantiomers, provides access to highly valuable chiral building blocks. These compounds are indispensable for the development of advanced pharmaceuticals like oxaliplatin and for the design of sophisticated catalysts that enable the enantioselective synthesis of complex molecules. The profound influence of DACH stereochemistry on biological activity and catalytic performance underscores the importance of precise stereochemical control in chemical and pharmaceutical research.

References

- 1. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 6. chemrj.org [chemrj.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "EXPLORATION OF this compound-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]

- 13. ias.ac.in [ias.ac.in]

Physical properties of cis-1,2-Diaminocyclohexane

An In-depth Technical Guide to the Physical Properties of cis-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a crucial building block in synthetic and medicinal chemistry. The information is presented to support research, development, and quality control activities.

Chemical Identity

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Conditions |

| Melting Point | 8 °C | |

| Boiling Point | 92-93 °C | at 18 mmHg |

| Density | 0.952 g/mL | at 25 °C |

| Solubility | Completely miscible | in water |

| Vapor Pressure | 0.4 mmHg | at 20 °C |

| Refractive Index | 1.493 | at 20 °C |

| Flash Point | 161 °F (71.7 °C) |

Detailed Physical Properties

Melting Point

The melting point of this compound is 8 °C.[1][4] This relatively low melting point means it can exist as a solid or a low-melting solid at or near room temperature.

Boiling Point

The boiling point is 92-93 °C at a reduced pressure of 18 mmHg.[1][4] It is important to note that this is not the boiling point at atmospheric pressure.

Density

The density of this compound is 0.952 g/mL at 25 °C.[1][4]

Solubility

This compound is completely miscible in water.[4][5] Its solubility in other polar and non-polar solvents can be determined experimentally. Generally, its amino groups allow for hydrogen bonding, leading to good solubility in polar solvents.[6]

Vapor Pressure

The vapor pressure is 0.4 mmHg at 20 °C.[1][4] This indicates a relatively low volatility under standard conditions.

Refractive Index

The refractive index, a measure of how light propagates through the substance, is 1.493 at 20 °C (at a wavelength of 589 nm).[1][4]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[7][8]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample of this compound is pure and dry. If it is in liquid form due to its low melting point, it should be cooled to solidify.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15 °C below the expected melting point (8 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the end of melting). The melting point is reported as this range.

-

Boiling Point Determination (Micro-Boiling Point Method)

Given that the boiling point is provided at reduced pressure, a standard distillation is not ideal. The micro-boiling point method is suitable for small sample volumes.[9]

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).

-

Procedure:

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and the vapor pressure of the liquid increases.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

-

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Solubility Determination (Gravimetric Method)

This protocol determines the solubility of a substance in a particular solvent. Since this compound is miscible with water, this protocol is more relevant for determining its solubility in other solvents.

-

Apparatus: Beakers, magnetic stirrer and stir bar, analytical balance, oven.

-

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a beaker at a specific temperature.

-

Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Weigh an empty, dry evaporating dish (m_dish).

-

Transfer the known volume of the supernatant to the evaporating dish.

-

Gently heat the dish in an oven to evaporate the solvent completely, leaving behind the dissolved solute.

-

Cool the dish in a desiccator and weigh it again (m_dish+solute).

-

The mass of the dissolved solute is (m_dish+solute - m_dish).

-

The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

References

- 1. This compound | 1436-59-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (±)-cis-1,2-Diaminocyclohexane, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 1436-59-5 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

cis-1,2-Diaminocyclohexane molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of cis-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (cis-DACH) is a crucial building block in medicinal chemistry and asymmetric catalysis. Its stereochemical and conformational properties are fundamental to its function, influencing its reactivity, complexation behavior, and biological activity. This technical guide provides a detailed analysis of the molecular structure and conformational equilibrium of this compound, integrating experimental data with computational insights. The guide adheres to stringent data presentation and visualization standards to facilitate comprehension and application by researchers in the field.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted cyclohexane (B81311) where the two amino groups are located on the same side of the ring. This stereochemical arrangement dictates a unique conformational behavior. The molecule exists predominantly in a chair conformation to minimize angle and torsional strain.[1] Due to the cis relationship of the substituents, one amino group must occupy an axial position while the other occupies an equatorial position.[2][3]

Conformational Analysis: The Chair Flip Equilibrium

At room temperature, this compound undergoes rapid ring flipping, leading to an equilibrium between two chair conformers.[1] In this process, the axial amino group becomes equatorial, and the equatorial amino group becomes axial.[2][3]

A logical representation of this equilibrium is presented below.

Unlike many disubstituted cyclohexanes, the two chair conformers of this compound are energetically equivalent in the absence of other interactions.[2] This is because in each conformer, there is one axial and one equatorial amino group, leading to the same degree of steric strain from 1,3-diaxial interactions.[2] However, the presence of intramolecular hydrogen bonding can influence this equilibrium.

The Role of Intramolecular Hydrogen Bonding

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the two adjacent amino groups. This can occur between the hydrogen of the axial amino group and the lone pair of the equatorial amino group, or vice versa. The formation of an intramolecular hydrogen bond can stabilize the chair conformation and may introduce a slight energy difference between the two conformers.[4] The strength of this interaction is influenced by the solvent environment; polar solvents can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the amino groups.[4]

Quantitative Physicochemical and Conformational Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₄N₂ | PubChem[5] |

| Molecular Weight | 114.19 g/mol | PubChem[5] |

| pKa | 9.93 (at 20°C) | ChemBK[6] |

| Density | 0.952 g/mL (at 25°C) | ChemicalBook[7] |

| Boiling Point | 92-93 °C (at 18 mmHg) | ChemicalBook[7] |

| Refractive Index | n20/D 1.493 | ChemicalBook[7] |

| Conformational Energy Difference (ΔG°) | ~ 0 kcal/mol | Theoretical (assuming no solvent or H-bonding effects) |

| Steric Strain (estimated from analogue) | ~ 11.4 kJ/mol | Based on cis-1,2-dimethylcyclohexane[2][8] |

Experimental Protocols for Conformational Analysis

The conformational properties of this compound can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformational dynamics of cyclohexane derivatives in solution.[9]

Objective: To determine the conformational equilibrium and assess the presence of intramolecular hydrogen bonding.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a non-polar solvent (e.g., CDCl₃ or CCl₄) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) at a concentration of approximately 0.05 M.[4]

-

1D NMR Spectra (¹H and ¹³C):

-

Acquire ¹H and ¹³C NMR spectra at room temperature. The rapid ring flip will result in time-averaged signals.

-

Perform variable temperature (VT) NMR, lowering the temperature (e.g., to -70 to -90 °C) to slow the ring inversion.[10] At low temperatures, the signals for the axial and equatorial protons may become distinct.

-

-

2D NMR Spectra (COSY and NOESY):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling relationships.

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions. A strong NOE signal between the axial proton on C1 and the axial protons on C3 and C5 would confirm its axial orientation.[10]

-

-

Data Analysis:

-

Analyze the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle, with typical values of ³J_ax-ax ≈ 10-13 Hz, ³J_ax-eq ≈ 2-5 Hz, and ³J_eq-eq ≈ 2-5 Hz.

-

Changes in chemical shifts and coupling constants in different solvents can provide evidence for the presence and disruption of intramolecular hydrogen bonding.[4]

-

X-ray Crystallography

Objective: To determine the solid-state conformation of this compound or its derivatives.

Methodology:

-

Crystal Growth: Grow single crystals of a suitable derivative of this compound. The parent compound is a liquid at room temperature, making derivatization necessary for single-crystal X-ray diffraction.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and dihedral angles, which will define the precise chair conformation in the solid state.

Computational Chemistry

Objective: To model the conformations of this compound and calculate their relative energies.

Methodology:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G**).[11][12]

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

-

Analysis:

-

Compare the relative energies of the conformers to determine the most stable conformation.

-

Analyze the optimized geometries to obtain theoretical bond lengths, bond angles, and dihedral angles.

-

Use Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and the nature of any intramolecular hydrogen bonds.[13]

-

The following diagram illustrates a typical experimental and computational workflow for conformational analysis.

References

- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. auremn.org [auremn.org]

- 5. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 1436-59-5 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of cis-1,2-Diaminocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1,2-diaminocyclohexane. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the methine protons (CH-NH₂), the axial and equatorial protons of the cyclohexane (B81311) ring, and the amine protons (NH₂). Due to the complexity of the overlapping signals for the cyclohexane ring protons, a definitive assignment of chemical shifts and coupling constants from available literature is challenging. However, general regions for these proton signals can be identified.

Table 1: ¹H NMR Spectral Data Summary for this compound

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |

| -NH₂ | 1.3 - 1.7 | Broad Singlet | 4H |

| -CH -NH₂ (methine) | 2.5 - 2.8 | Multiplet | 2H |

| Cyclohexane Ring Protons | 1.0 - 1.9 | Multiplet | 8H |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound provides a clearer picture of the carbon framework. Due to the cis-conformation, the molecule possesses a plane of symmetry, resulting in fewer unique carbon signals than the number of carbon atoms.

Table 2: ¹³C NMR Spectral Data Summary for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1, C2 (CH-NH₂) | ~ 52 |

| C3, C6 | ~ 30 |

| C4, C5 | ~ 25 |

Note: These are approximate chemical shift values. The exact values can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

FT-IR Spectral Data

The FT-IR spectrum, typically acquired using an Attenuated Total Reflectance (ATR) accessory for a neat liquid sample, displays key vibrational modes.

Table 3: FT-IR Peak Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1560 | Medium | N-H bend (scissoring) |

| 1450 - 1440 | Medium | C-H bend (scissoring) |

| ~850 | Medium-Weak | N-H wag |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of diamines like this compound is as follows:

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common practice is to use a solvent that contains a known reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Instrumentation: The spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker AM-270 or equivalent.[1]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

The spectral width is set to cover the expected range for carbon signals (e.g., 0-220 ppm).

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

ATR-FTIR Spectroscopy Protocol

For liquid amines, Attenuated Total Reflectance (ATR) is a convenient and common technique.

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A single drop of the sample is sufficient.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A drop of the sample is placed onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for NMR and IR spectroscopic analysis.

References

Commercial Availability and Technical Guide for cis-1,2-Diaminocyclohexane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Diaminocyclohexane (CAS RN: 1436-59-5), a key building block in organic and medicinal chemistry, is a colorless to light yellow liquid.[1][2] This diamine is of significant interest due to its role as a precursor in the synthesis of chiral ligands and catalysts for asymmetric synthesis.[3][4] Notably, it is used in the creation of platinum complexes with demonstrated high antitumor activity and in the preparation of multidentate ligands for transition metal complexation.[3] The commercial availability of this compound in various grades and quantities makes it an accessible and crucial component for a wide range of research and development applications.

Commercial Suppliers

This compound is readily available from a multitude of global suppliers, ranging from large chemical manufacturers to specialized distributors. The purity and available quantities can vary, catering to different research and development needs, from laboratory-scale synthesis to larger pilot-plant productions. Below is a summary of prominent suppliers and the typical grades of this compound they offer.

| Supplier | Available Purity/Grades | Notes |

| Thermo Fisher Scientific (Acros Organics) | 97% | Available in various quantities (e.g., 1g, 5g).[5] |

| Santa Cruz Biotechnology | Research Grade | Marketed for the synthesis of multidentate ligands.[6] |

| TCI Chemicals | >97.0% (GC) | Offered as cis-1,2-Cyclohexanediamine.[2] |

| Sigma-Aldrich (Merck) | Mixture of cis and trans, 99% | While they offer the mixture, sourcing pure cis-isomer may require specific inquiry. |

| ChemScene | ≥97% | Available in various quantities (e.g., 5g, 10g). |

| ChemicalBook | 98%, 99%+ (HPLC) | Lists various suppliers, primarily based in China, with a range of purities.[3] |

| ECHEMI | Industrial Grade, 99% | A platform connecting multiple suppliers, including Hangzhou Royalchem Co., LTD.[4] |

| J&H Chemical | Not specified | A supplier based in China. |

| Synthesis with Catalysts Pvt. Ltd. | Not specified | Offers packaging from 1g up to 25kg, indicating bulk availability. |

| abcr Gute Chemie | 99% | A European supplier. |

Technical Specifications

The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 1436-59-5 | [6] |

| Molecular Formula | C₆H₁₄N₂ | [6] |

| Molecular Weight | 114.19 g/mol | [1][6] |

| Appearance | Colorless to brown liquid | [1] |

| Boiling Point | 92-93 °C at 18 mmHg | [3] |

| Density | 0.952 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.493 | [3] |

| Purity (by GC) | ≥96.0% to >97.0% | [1][2] |

| Solubility | Soluble in water |

Experimental Protocol: Purity and Isomeric Ratio Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a commercial sample of this compound and to assess the presence of the trans-isomer impurity using gas chromatography with flame ionization detection (GC-FID). As direct analysis of amines can sometimes lead to peak tailing, derivatization is often employed to improve chromatographic performance.[6]

1. Materials and Reagents:

-

This compound sample

-

Trifluoroacetic anhydride (B1165640) (TFAA) (derivatizing agent)

-

Dichloromethane (DCM), HPLC grade (solvent)

-

Anhydrous Sodium Sulfate

-

High-purity Helium or Hydrogen (carrier gas)

-

Compressed Air and Hydrogen for FID

2. Instrumentation:

-

Gas Chromatograph (e.g., Shimadzu GC-2014 or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler (e.g., AOC-20i).[3]

-

Capillary GC Column: A mid-polarity column is suitable. For potential chiral separation, a specialized chiral column would be necessary. A SHRXI-5MS capillary column (15 m x 0.25 mm ID, 0.25 µm film thickness) has been used in related analyses.[3]

3. Sample Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

-

Dissolve the sample in approximately 5 mL of dichloromethane.

-

Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution. This will react with the amine groups to form the more volatile trifluoroacetyl derivatives.

-

Gently swirl the flask and allow the reaction to proceed at room temperature for 15-20 minutes.

-

Dilute the solution to the 10 mL mark with dichloromethane.

-

Transfer a small portion of the derivatized sample to a 2 mL autosampler vial.

4. GC-FID Method Parameters:

| Parameter | Setting |

| Injector | Split/Splitless, operated in split mode (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He or N₂) | 25 mL/min |

5. Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

The purity of the this compound can be calculated based on the area percent of the major peak corresponding to the derivatized cis-isomer.

-

The presence of the trans-isomer will be indicated by a separate peak with a different retention time. The relative area of this peak can be used to quantify the isomeric impurity.

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for a researcher procuring this compound and verifying its quality for use in experimental studies.

References

- 1. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early Applications of Diaminocyclohexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyclohexane (DACH) and its derivatives have emerged as a versatile class of compounds with significant applications across various fields of chemistry and medicine. The rigid, chiral cyclohexane (B81311) backbone of DACH isomers, particularly the C2-symmetric trans-1,2-diaminocyclohexane, has made it a privileged scaffold in asymmetric catalysis. Beyond its catalytic prowess, DACH derivatives have found critical roles as curing agents for epoxy resins, imparting desirable physical and thermal properties to the resulting polymers. Furthermore, the unique structural features of DACH have been exploited in medicinal chemistry, most notably in the development of platinum-based anticancer drugs such as oxaliplatin (B1677828). This technical guide provides an in-depth exploration of the early applications of diaminocyclohexane derivatives, focusing on their roles in asymmetric catalysis, as epoxy curing agents, and in pharmaceuticals. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to offer a comprehensive resource for researchers and professionals in the field.

Asymmetric Catalysis

The enantiomerically pure forms of trans-1,2-diaminocyclohexane are foundational building blocks for a wide range of chiral ligands and organocatalysts. These catalysts have been instrumental in the development of numerous stereoselective transformations.

Jacobsen's Catalyst for Asymmetric Epoxidation

One of the earliest and most prominent applications of a DACH derivative in asymmetric catalysis is in the form of Jacobsen's catalyst, a chiral manganese-salen complex. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized olefins.

Quantitative Data:

| Olefin Substrate | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-β-Methylstyrene | m-CPBA | 4 | 25 | 2.5 | 84 | 92 |

| 1-Phenylcyclohexene | NaOCl | 0.05 | 0 | 12 | 87 | 86 |

| Indene | NaOCl | 0.05 | 0 | 12 | 78 | 84 |

| Dihydronaphthalene | NaOCl | 0.05 | 0 | 12 | 81 | 92 |

| Styrene | NaOCl | 0.05 | 0 | 12 | 65 | 78 |

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

-

Ligand Synthesis: A solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv) in ethanol (B145695) is added to a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (2.0 equiv) in ethanol. The mixture is heated to reflux for 1 hour and then cooled to room temperature. The resulting yellow precipitate (salen ligand) is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Complexation: The salen ligand (1.0 equiv) is dissolved in toluene (B28343), and manganese(II) acetate (B1210297) tetrahydrate (1.1 equiv) is added. The mixture is heated to reflux for 2 hours with a Dean-Stark trap to remove water. The solvent is then removed under reduced pressure.

-

Oxidation: The resulting Mn(II) complex is dissolved in a mixture of toluene and an aqueous solution of sodium chloride. The mixture is stirred vigorously in the presence of air for 4-6 hours until the color changes from orange-brown to dark brown. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Mn(III)-salen catalyst (Jacobsen's catalyst).

Experimental Workflow: Asymmetric Epoxidation using Jacobsen's Catalyst

Takemoto's Catalyst for Asymmetric Michael Addition

Takemoto's catalyst is a bifunctional thiourea-based organocatalyst derived from trans-1,2-diaminocyclohexane. It effectively catalyzes a variety of asymmetric reactions, including the Michael addition of dicarbonyl compounds to nitro-olefins.

Quantitative Data:

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Diethyl malonate | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 93 |

| Dibenzoylmethane | trans-β-Nitrostyrene | 10 | Toluene | 48 | 98 | 90 |

| Acetylacetone | 2-Nitrostyrene | 10 | CH2Cl2 | 72 | 85 | 88 |

| Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 10 | Toluene | 48 | 92 | 94 |

Experimental Protocol: Asymmetric Michael Addition using Takemoto's Catalyst [1]

-

To a solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) is added diethyl malonate (1.0 mmol, 2.0 equiv).

-

(1R,2R)-Takemoto's catalyst (0.05 mmol, 10 mol%) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

Logical Relationship: Dual Activation by Takemoto's Catalyst

Epoxy Curing Agent

Diaminocyclohexane is utilized as a curing agent (hardener) for epoxy resins, particularly in applications requiring high performance, such as industrial coatings, adhesives, and composites. The cycloaliphatic structure of DACH contributes to the rigidity and thermal stability of the cured polymer network.

Quantitative Data: Properties of DACH-cured Epoxy Resin

| Property | Value |

| Glass Transition Temperature (Tg) | 150 - 180 °C |

| Tensile Strength | 70 - 90 MPa |

| Flexural Modulus | 3.0 - 4.0 GPa |

| Hardness (Shore D) | 85 - 95 |

Experimental Protocol: Curing of Epoxy Resin with a DACH-based Hardener [2]

-

Preparation of the Curing Agent: A mixture of 80% by weight 1,2-diaminocyclohexane (DACH) and 20% by weight of another aliphatic polyamine (e.g., hexamethylenediamine) is prepared.

-

Adduct Formation (optional but common): To this amine mixture, a diglycidyl ether of bisphenol A (DGEBA) epoxy resin is slowly added under an inert atmosphere (e.g., nitrogen) with constant stirring. The addition rate is controlled to maintain the reaction temperature below 75°C to manage the exotherm. The mixture is then held at 75°C for approximately 2 hours. This step creates a pre-reacted adduct which can improve handling and performance.[2]

-

Mixing: The prepared curing agent (or adduct) is thoroughly mixed with the main epoxy resin (e.g., DGEBA) in a stoichiometric or near-stoichiometric ratio of amine hydrogen to epoxy groups.

-

Application and Curing: The mixture is applied to the desired substrate or mold. Curing is typically carried out at an elevated temperature, for example, 2 hours at 80°C followed by 3 hours at 150°C, to achieve full cross-linking and optimal properties.

Experimental Workflow: Epoxy Resin Curing

Pharmaceutical Applications

The trans-1,2-diaminocyclohexane ligand is a key component of the third-generation platinum-based anticancer drug, oxaliplatin. The DACH ligand plays a crucial role in the drug's mechanism of action and its ability to overcome resistance to earlier platinum drugs like cisplatin.

Oxaliplatin: Mechanism of Action

Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[3][4]

-

Activation: In the low chloride environment inside a cell, the oxalate (B1200264) ligand of oxaliplatin is displaced by water molecules, forming a reactive, aquated platinum species.[5]

-

DNA Binding: The activated platinum complex then binds to the N7 position of guanine (B1146940) and adenine (B156593) bases in the DNA, forming both intrastrand and interstrand cross-links.[4]

-

Distortion of DNA: The bulky DACH ligand causes a more significant distortion of the DNA double helix compared to the ammonia (B1221849) ligands in cisplatin. This distortion is less well-recognized by DNA repair mechanisms.[3]

-

Inhibition of Cellular Processes: The DNA adducts physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The persistent DNA damage and stalled replication forks trigger cell cycle arrest, primarily at the G2/M phase, and activate apoptotic pathways, leading to programmed cell death.[3][6]

Signaling Pathway: Oxaliplatin-Induced Apoptosis

Conclusion

The early applications of diaminocyclohexane derivatives have laid a robust foundation for their continued importance in modern chemistry and medicine. From the elegant design of chiral catalysts that enable the stereoselective synthesis of complex molecules to their role in formulating high-strength polymers and life-saving pharmaceuticals, the DACH scaffold has proven to be of immense value. The detailed methodologies and data presented in this guide underscore the versatility and impact of these compounds. As research continues, it is anticipated that new and innovative applications for diaminocyclohexane derivatives will continue to emerge, further solidifying their place as a cornerstone in the toolkit of chemists and drug development professionals.

References

- 1. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5508373A - Curing agents for epoxy resins based on 1,2-diaminocyclohexane - Google Patents [patents.google.com]

- 3. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of cis-1,2-Diaminocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,2-Diaminocyclohexane, a seemingly simple alicyclic diamine, holds a significant position in the landscape of modern chemistry and pharmacology. Its unique stereochemical properties have made it a valuable building block in asymmetric synthesis, coordination chemistry, and, most notably, in the development of life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Historical Context

The journey of 1,2-diaminocyclohexane (DACH) began with the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The initial synthesis of 1,2-diaminocyclohexane is generally attributed to the catalytic hydrogenation of o-phenylenediamine. This method, however, yields a mixture of stereoisomers: the cis and trans forms.

A significant milestone in the history of DACH was the first reported synthesis of the trans-isomer by Wieland and co-workers in 1926. The isolation and characterization of the individual stereoisomers were crucial for unlocking their distinct chemical properties and applications. The development of methods to separate the cis and trans isomers, often by fractional crystallization of their salts, was a key enabling step for further research.

The true therapeutic potential of a DACH isomer was realized with the development of the platinum-based anticancer drug, Oxaliplatin (B1677828). This third-generation platinum drug, which incorporates a derivative of trans-1,2-diaminocyclohexane, demonstrated efficacy against colorectal cancer and overcame some of the resistance mechanisms associated with its predecessors, cisplatin (B142131) and carboplatin. While oxaliplatin utilizes the trans-isomer, the study of all DACH isomers, including the cis form, has been crucial in understanding the structure-activity relationships of these important therapeutic agents. The unique coordination chemistry of this compound has also led to its use as a ligand in various catalytic systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 1436-59-5 | [1] |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 92-93 °C at 18 mmHg | [3] |

| Melting Point | 8 °C | [3] |

| Density | 0.952 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.493 | [3] |

| Vapor Pressure | 0.4 mmHg at 20 °C | |

| Flash Point | 70 °C (closed cup) |

Experimental Protocols

Synthesis of a cis/trans-1,2-Diaminocyclohexane Mixture via Catalytic Hydrogenation of o-Phenylenediamine

This protocol describes a general method for the synthesis of a mixture of cis- and trans-1,2-diaminocyclohexane by the catalytic hydrogenation of o-phenylenediamine.

Materials:

-

o-Phenylenediamine (o-PDA)

-

Ruthenium on activated carbon (Ru/AC) catalyst (e.g., 5% w/w)

-

Isopropanol (solvent)

-

Sodium nitrite (B80452) (NaNO₂) (promoter)

-

Water

-

High-pressure autoclave reactor equipped with a stirrer

Procedure:

-

Charge the high-pressure autoclave with o-phenylenediamine, isopropanol, sodium nitrite, water, and the Ru/AC catalyst.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).

-

Heat the reactor to the target temperature (e.g., 170 °C) while stirring.

-

Maintain the reaction at the set temperature and pressure for a sufficient time to ensure complete conversion of the o-phenylenediamine.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains a mixture of cis- and trans-1,2-diaminocyclohexane in isopropanol. The isomers can then be separated using one of the methods described below.

Note: The ratio of cis to trans isomers can be influenced by the catalyst, solvent, and reaction conditions.

Separation of cis- and trans-1,2-Diaminocyclohexane via Dihydrochloride (B599025) Salt Formation

This protocol outlines a method for separating the cis and trans isomers of 1,2-diaminocyclohexane based on the differential solubility of their dihydrochloride salts in methanol (B129727).

Materials:

-

Mixture of cis- and trans-1,2-diaminocyclohexane

-

Methanol

-

Hydrogen chloride (gas or concentrated hydrochloric acid)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Heptane (B126788) (or other suitable organic solvent for extraction)

Procedure:

-

Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

-

Bubble hydrogen chloride gas through the stirred solution until it is saturated, or add concentrated hydrochloric acid dropwise. The formation of the dihydrochloride salts is an exothermic reaction.

-

As the dihydrochloride salts form, the less soluble trans-isomer will precipitate out of the methanol solution as a white solid. The cis-isomer's dihydrochloride salt remains largely in solution.

-

Filter the mixture to collect the precipitated trans-1,2-diaminocyclohexane dihydrochloride.

-

To isolate the cis-isomer, take the filtrate and remove the methanol under reduced pressure.

-

Dissolve the resulting residue (containing primarily this compound dihydrochloride) in water and make the solution basic with a sodium hydroxide solution.

-

The free this compound will separate as an oily layer.

-

Extract the aqueous solution with heptane or another suitable organic solvent.

-

Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent by distillation to yield purified this compound.

Key Applications and Workflows

The stereoisomers of 1,2-diaminocyclohexane have found distinct and critical roles in modern chemistry. The trans-isomers, particularly their enantiomerically pure forms, are widely used as chiral ligands and auxiliaries in asymmetric synthesis. The cis-isomer, while less explored in asymmetric catalysis, is a crucial component in the synthesis of important pharmaceutical compounds and serves as a versatile ligand in coordination chemistry.

Role in Platinum-Based Anticancer Agents

A prominent application of a 1,2-diaminocyclohexane derivative is in the synthesis of the anticancer drug Oxaliplatin. Although Oxaliplatin itself contains the trans-(1R,2R)-diaminocyclohexane ligand, the synthetic strategies and coordination chemistry principles are highly relevant to understanding the potential of other DACH isomers, including the cis form, in medicinal chemistry. The following diagram illustrates a generalized workflow for the synthesis of a DACH-platinum(II) complex, a core structure in this class of drugs.

Caption: Generalized synthetic workflow for a DACH-platinum(II) oxalate complex.

Conclusion

From its origins in the systematic exploration of alicyclic compounds to its central role in modern asymmetric synthesis and life-saving pharmaceuticals, this compound has proven to be a molecule of profound scientific importance. Its unique stereochemistry and coordination properties continue to inspire the development of new catalysts and therapeutic agents. This guide has provided a comprehensive overview of its history, physicochemical properties, and key experimental methodologies to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The enduring legacy of this compound underscores the power of fundamental chemical research to drive innovation and address critical challenges in medicine and technology.

References

Theoretical Deep Dive into cis-1,2-Diaminocyclohexane Stereoisomers: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Conformational Landscape of cis-1,2-Diaminocyclohexane Stereoisomers.

This technical guide provides a comprehensive overview of the theoretical studies on the stereoisomers of this compound, a crucial building block in catalysis and pharmaceutical development. The conformational preferences and relative stabilities of these stereoisomers are dictated by a delicate interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. Understanding these nuances is paramount for the rational design of catalysts and therapeutic agents.

Conformational Analysis of this compound

The this compound molecule primarily adopts a chair conformation. Due to the cis configuration, one amino group must occupy an axial (a) position while the other is in an equatorial (e) position, leading to an axial-equatorial (ae) conformer. A ring flip results in another axial-equatorial conformer of identical energy. This conformational equilibrium is a key feature of the unsubstituted this compound.

The presence of the two amino groups introduces the possibility of intramolecular hydrogen bonding between the axial amino group's hydrogen and the equatorial amino group's lone pair of electrons. This interaction can significantly influence the stability of the conformers.

Quantitative Conformational Data

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this compound stereoisomers. The following tables summarize key quantitative data obtained from computational studies.

Table 1: Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (axial-equatorial) | DFT/B3LYP/6-31G | 0.00 (Reference) |

| Boat | DFT/B3LYP/6-31G | Data not available in search results |

| Twist-Boat | DFT/B3LYP/6-31G* | Data not available in search results |

Note: Specific relative energy values for the boat and twist-boat conformers of this compound were not explicitly found in the search results. The chair conformation is the well-established ground state.